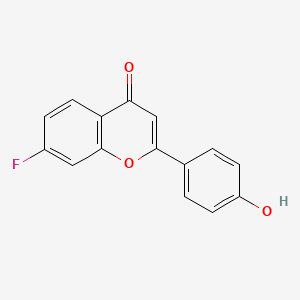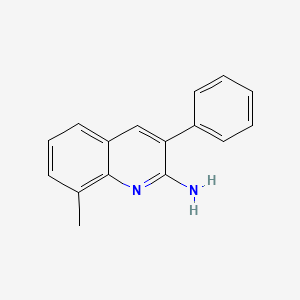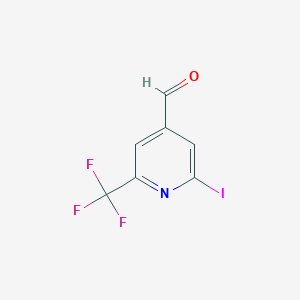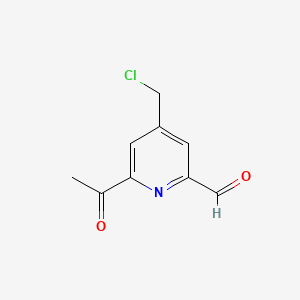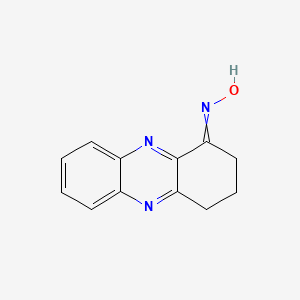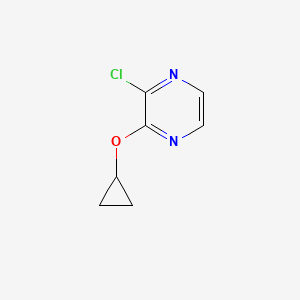
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester is a complex organic compound that finds applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and a cyclohexanecarboxylic acid benzyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step is crucial to prevent unwanted reactions during subsequent steps.
Formation of the cyclohexanecarboxylic acid: The cyclohexane ring is functionalized to introduce the carboxylic acid group.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced to enhance the stability and solubility of the compound.
Esterification: The final step involves the esterification of the carboxylic acid with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The Fmoc group, for example, is commonly used in peptide synthesis to protect the amine group, allowing for selective reactions at other sites. The tert-butoxy group enhances the compound’s stability and solubility, facilitating its use in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-proline: Similar in structure but lacks the tert-butoxy and benzyl ester groups.
Fmoc-4-tert-butoxy-L-proline: Contains the tert-butoxy group but differs in the overall structure.
Fmoc-cyclohexanecarboxylic acid: Similar but lacks the tert-butoxy and benzyl ester groups.
Uniqueness
4-Tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonylamino)-cyclohexanecarboxylic acid benzyl ester is unique due to its combination of functional groups, which provide enhanced stability, solubility, and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C33H37NO5 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
benzyl 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C33H37NO5/c1-32(2,3)39-24-17-19-33(20-18-24,30(35)37-21-23-11-5-4-6-12-23)34-31(36)38-22-29-27-15-9-7-13-25(27)26-14-8-10-16-28(26)29/h4-16,24,29H,17-22H2,1-3H3,(H,34,36) |
Clave InChI |
OYJKRCAAXQGVRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CCC(CC1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


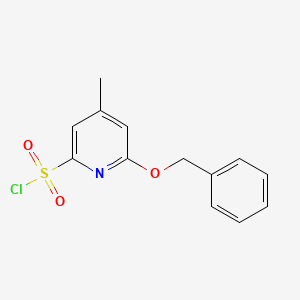
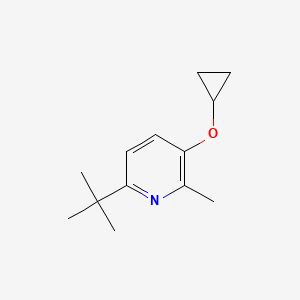
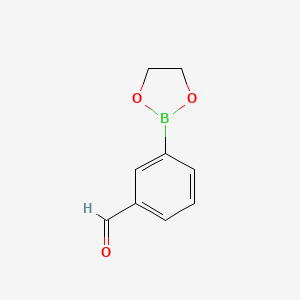
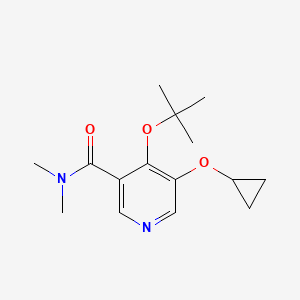
![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)

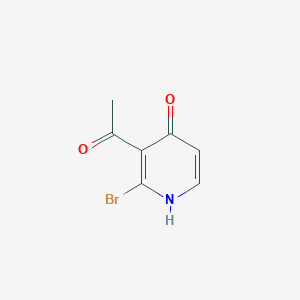
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
